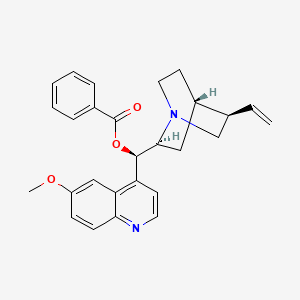

Pedunculagin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成ルートと反応条件

ペダンキュラギンの全合成が報告されています . 合成には、エステル化や酸化などの一連の化学反応を通じて、エラジタンニン構造を形成することが含まれます。温度やpHなどの特定の反応条件は、ペダンキュラギンの生成を成功させるために慎重に制御されます。

工業生産方法

ペダンキュラギンの工業生産は、通常、天然源からの抽出を伴います。 例えば、ペダンキュラギンは、メタノールやエタノールなどの溶媒を用いて、ミズナラ (Quercus mongolica) の葉から抽出することができます . 次に、カラムクロマトグラフィーなどの技術を用いて抽出物を精製し、ペダンキュラギンを単離します。

化学反応の分析

反応の種類

ペダンキュラギンは、以下のものを含むさまざまな化学反応を起こします。

酸化: ペダンキュラギンは、酸化されてさまざまな酸化生成物を形成することができます。

加水分解: 酸性または塩基性条件下で、ペダンキュラギンは加水分解されて、エラジ酸などの他のフェノール性化合物を放出することができます.

一般的な試薬と条件

ペダンキュラギンの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と塩酸などの加水分解剤が含まれます . 反応は、通常、目的の生成物を形成することを保証するために、制御された温度とpH条件下で行われます。

形成される主な生成物

ペダンキュラギンの反応から形成される主な生成物には、強力な抗酸化作用で知られているエラジ酸が含まれます .

科学研究への応用

ペダンキュラギンは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Pedunculagin has a wide range of scientific research applications:

作用機序

ペダンキュラギンは、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

ペダンキュラギンは、以下のものなどの他のエラジタンニンと類似しています。

プニカラギン: ザクロに含まれるプニカラギンは、強力な抗酸化作用と抗炎症作用を示します.

テルフラビンB: ペダンキュラギンの異性体であるテルフラビンBは、同様の化学的性質と生物活性を共有しています.

カスタラギンとベスカラギン: オーク材に含まれるこれらのエラジタンニンは、同様の抗酸化作用と抗腫瘍作用を持っています.

ペダンキュラギンは、その特定の分子構造と、その示す生物活性範囲により、さまざまな科学的および工業的用途にとって貴重な化合物となっています。

特性

CAS番号 |

7045-42-3 |

|---|---|

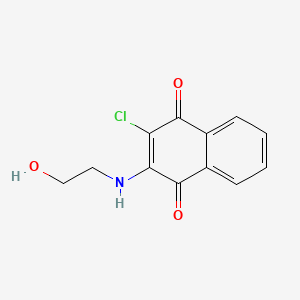

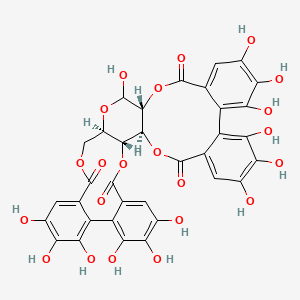

分子式 |

C34H24O22 |

分子量 |

784.5 g/mol |

IUPAC名 |

(1R,2S,19R,20S,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone |

InChI |

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34+/m1/s1 |

InChIキー |

IYMHVUYNBVWXKH-HUMDKZJCSA-N |

SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

異性体SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

正規SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)